molecular formula C14H21BN2O2 B14039963 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]

Cat. No.: B14039963
M. Wt: 260.14 g/mol
InChI Key: HOKGUKYXAKNNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a dioxaborolane moiety, which is a common feature in boron-containing compounds used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] typically involves the formation of the dioxaborolane ring followed by the construction of the spirocyclic framework. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boranes.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets. The dioxaborolane moiety can interact with hydroxyl and amino groups, making it useful in bioconjugation and drug delivery systems. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1’-cyclopropane] apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]

InChI

InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-8-16-17-9-14(5-6-14)7-11(10)17/h8H,5-7,9H2,1-4H3

InChI Key

HOKGUKYXAKNNOT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC4(CC4)CN3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.